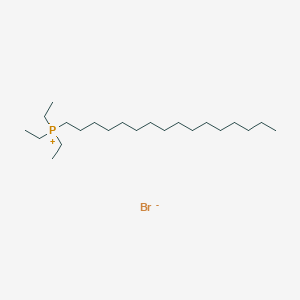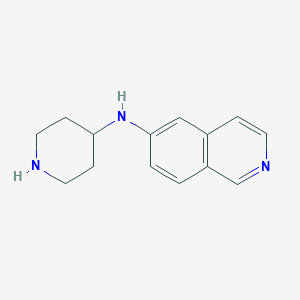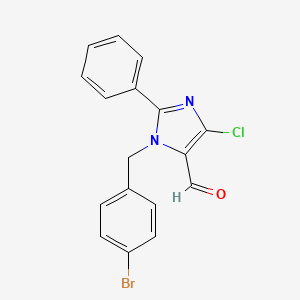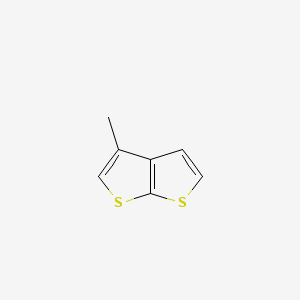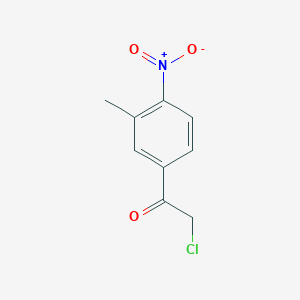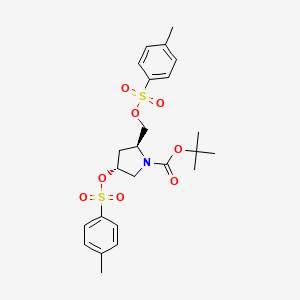
tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its pyrrolidine ring structure, which is substituted with tosyloxy groups and a tert-butyl ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong bases, such as lithium hexamethyldisilylamide (LHS), and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and elevated temperatures for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of specific functional groups on biological activity. Its derivatives may serve as potential inhibitors or activators of enzymes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tosyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester
- (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic acid tert-butyl ester
Uniqueness
What sets tert-Butyl (2S,4R)-4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate apart from similar compounds is the presence of two tosyloxy groups These groups enhance its reactivity and make it a more versatile intermediate in synthetic chemistry
Eigenschaften
Molekularformel |
C24H31NO8S2 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3/t19-,20+/m0/s1 |
InChI-Schlüssel |
MCIYOWPKJANFDO-VQTJNVASSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@H](CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


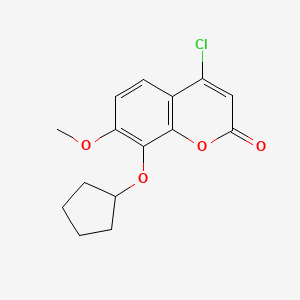
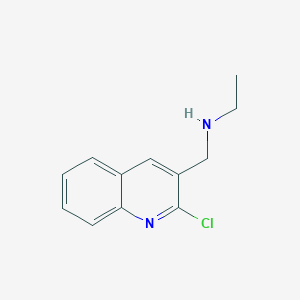
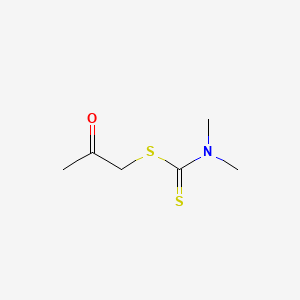
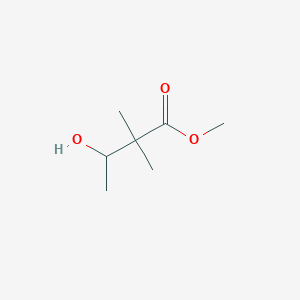
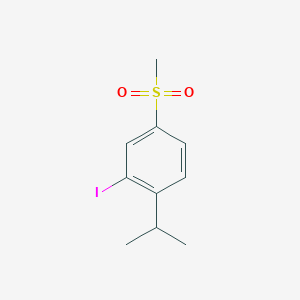
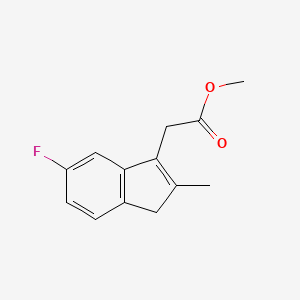
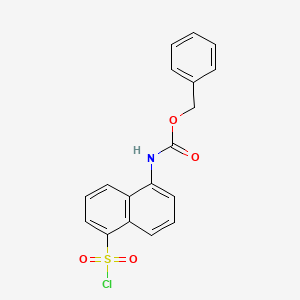
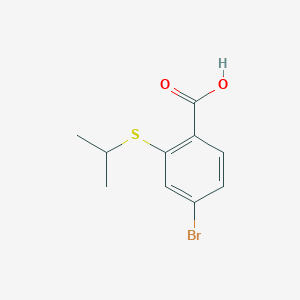
![6-bromo-2,5-dimethylbenzo[d]oxazole](/img/structure/B8585252.png)
